molecular formula C18H18N2O3 B5681100 4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol

4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol

Cat. No.: B5681100
M. Wt: 310.3 g/mol
InChI Key: GJIUSEJNABINDW-UHFFFAOYSA-N
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Description

4-Ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol is a substituted benzenediol derivative featuring a pyrazole ring linked via a phenoxy group. The compound combines a dihydroxybenzene core with a pyrazole moiety, which is further substituted with methyl and ethyl groups. While direct data on this compound’s synthesis or bioactivity are absent in the provided evidence, its structural analogs (e.g., 1,3-benzenediol derivatives and pyrazole-containing compounds) highlight its relevance in antimicrobial and biochemical contexts .

Properties

IUPAC Name

4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-12-9-14(16(22)10-15(12)21)17-18(11(2)19-20-17)23-13-7-5-4-6-8-13/h4-10,21-22H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIUSEJNABINDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C2=NNC(=C2OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol can undergo various chemical reactions, including:

Scientific Research Applications

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The following sections detail specific applications:

Antitumor Activity

Pyrazole derivatives, including the compound , have been studied for their anticancer properties. Some studies suggest that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, certain pyrazoline derivatives have shown selective cytotoxicity against various cancer cell lines, including colon cancer (HT-29) and breast cancer (MCF-7) cells .

Antimicrobial Properties

Various studies have reported that pyrazole derivatives possess significant antimicrobial activity against bacteria and fungi. The presence of the phenoxy group may enhance the lipophilicity of the compound, allowing better penetration into microbial membranes . Research has demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Compounds similar to 4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol have been noted for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory processes . This makes them potential candidates for treating inflammatory diseases.

Antioxidant Activity

The antioxidant properties of pyrazole derivatives are also noteworthy. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

Study Findings Reference
Study on Antitumor ActivityDemonstrated that pyrazole derivatives induce apoptosis in HT-29 cells
Antimicrobial Activity AnalysisShowed effectiveness against Staphylococcus aureus
Anti-inflammatory ResearchInhibited COX enzymes in vitro

Mechanism of Action

The mechanism of action of 4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Structural Analogues of 1,3-Benzenediol

The 1,3-benzenediol (resorcinol) core is a common scaffold in bioactive molecules. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Bioactivity (MIC or IC₅₀) Reference ID
1,3-Benzenediol (resorcinol) No additional substituents 110.11 Antimycobacterial (MIC 100–200 µg/mL)
4-[(4-Aminophenyl)sulfonyl]-1,3-benzenediol Sulfonyl and aminophenyl groups at position 4 265.28 No bioactivity reported
Target Compound Ethyl at position 4; 5-methyl-4-phenoxy-pyrazole at position 6 Not provided in evidence Unknown

Key Observations :

  • The antimycobacterial activity of unsubstituted 1,3-benzenediol (MIC 100–200 µg/mL) suggests that substitutions may modulate potency or selectivity .
Pyrazole-Containing Compounds

Pyrazole rings are known for their role in enzyme inhibition (e.g., cyclooxygenase) and antimicrobial activity. Comparisons include:

Compound Name Core Structure Key Substituents Activity Reference ID
5-Hydroxyfuranocoumarin Furanocoumarin Hydroxy group at position 5 Antimycobacterial (isolated from F. vulgare)
4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one Pyranone-pyrazole-thiazole hybrid Methoxybenzylidene, phenyl, methyl Synthetic details only
Target Compound 1,3-Benzenediol-pyrazole hybrid Ethyl, methyl, phenoxy Unknown

Key Observations :

  • Pyrazole derivatives often exhibit enhanced metabolic stability compared to purely aromatic systems due to their heterocyclic nature.
  • The phenoxy group in the target compound may introduce π-π stacking interactions in biological targets, a feature absent in simpler pyrazole analogs .
Hydrogen-Bonding and Crystallographic Behavior

Hydrogen bonding patterns influence solubility and crystallinity.

  • 1,3-Benzenediol : Forms hydrogen-bonded dimers in crystals, contributing to its relatively high melting point (110–112°C) .
  • 4-[(4-Aminophenyl)sulfonyl]-1,3-benzenediol: Sulfonyl and amino groups introduce additional hydrogen-bonding sites, likely affecting its density (1.5 g/cm³) and boiling point (565°C) .
  • Target Compound: The ethyl and phenoxy groups may disrupt planar crystal packing, reducing melting point compared to unsubstituted 1,3-benzenediol.

Q & A

Q. What are the established synthetic routes for 4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol, and what critical parameters influence yield and purity?

Methodological Answer: The compound can be synthesized via multi-step condensation and cyclization reactions. A representative method involves:

Thiosemicarbazide-mediated cyclization : Refluxing a mixture of bromoacetyl derivatives (e.g., 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) with thiosemicarbazide in ethanol under acidic conditions (glacial acetic acid) at 65°C for 4 hours, followed by addition of substituted aldehydes (e.g., 4-methoxybenzaldehyde) .

Purification : Recrystallization from methanol or ethanol to achieve >90% purity.

Q. Key Parameters :

  • Solvent choice : Ethanol promotes cyclization due to its polarity and boiling point (78°C).
  • Reaction time : Extended reflux (4–6 hours) ensures complete conversion of intermediates.
  • Acid catalysis : Glacial acetic acid facilitates protonation of carbonyl groups, enhancing electrophilicity .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
CyclizationEthanol, 65°C, 4 h85–9092
PurificationMethanol recrystallization>95

Q. How can the molecular structure of this compound be validated using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Characteristic peaks for phenolic -OH (δ 9–10 ppm), pyrazole protons (δ 6–8 ppm), and ethyl/methyl groups (δ 1–2 ppm).
    • ¹³C NMR : Signals for carbonyl (δ 160–170 ppm) and aromatic carbons (δ 110–150 ppm) confirm the benzenediol and pyrazole moieties .
  • X-ray Crystallography :
    • SHELX refinement : Resolve hydrogen-bonding networks and torsional angles. For example, intramolecular O–H···N hydrogen bonds stabilize the pyrazole-benzenediol linkage .
    • ORTEP-3 diagrams : Visualize molecular geometry and packing motifs .

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic PeaksStructural ConfirmationReference
¹H NMR (DMSO-d6)δ 9.8 (s, 2H, -OH), δ 2.4 (q, 2H, -CH2CH3)Benzenediol and ethyl groups
IR (KBr)3406 cm⁻¹ (-OH), 1721 cm⁻¹ (C=O)Hydroxyl and ketone functionalities

Q. What intermolecular interactions govern the crystal packing of this compound?

Methodological Answer:

  • Hydrogen bonding : The phenolic -OH groups form O–H···O and O–H···N bonds with adjacent pyrazole rings, creating infinite chains or sheets (Etter’s graph set analysis: C(6) or R₂²(8) motifs) .
  • π-π stacking : Aromatic rings (benzenediol and phenoxy groups) exhibit face-to-face interactions (3.5–4.0 Å spacing), stabilizing the lattice .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address contradictory yield data in literature?

Methodological Answer: Contradictions often arise from variations in:

  • Catalyst loading : Substochiometric acid (e.g., 0.5 eq. H2SO4) may accelerate cyclization without side reactions .
  • Temperature control : Microwave-assisted synthesis (100–120°C, 30 min) reduces reaction time but requires precise thermal monitoring to avoid decomposition .
  • Workup protocols : Column chromatography (silica gel, ethyl acetate/hexane) improves purity but may reduce yield compared to recrystallization .

Q. Experimental Design :

  • DoE (Design of Experiments) : Use a factorial approach to test solvent polarity (ethanol vs. DMF), temperature (60–80°C), and catalyst type (H2SO4 vs. AcOH).

Q. What computational strategies predict the pharmacokinetic behavior of this compound?

Methodological Answer:

  • QSAR Models : Correlate logP (calculated: ~3.2) with bioavailability. The ethyl and phenoxy groups increase hydrophobicity, potentially enhancing membrane permeability .
  • Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability. The pyrazole ring may act as a hydrogen-bond acceptor, influencing enzyme interactions .

Q. Table 3: Predicted ADME Properties

ParameterValueMethodReference
logP3.2QM/MM
Plasma protein binding85%SwissADME

Q. How can crystallographic refinement resolve ambiguities in hydrogen-bonding networks for polymorphic forms?

Methodological Answer:

  • High-resolution data : Collect data at <1.0 Å resolution to resolve disorder in flexible groups (e.g., phenoxy substituents) .
  • SHELXL restraints : Apply "SADI" or "DFIX" commands to constrain bond lengths/angles in disordered regions .
  • Twinned data analysis : Use SHELXD for deconvoluting overlapping reflections in non-merohedral twins .

Q. What are the challenges in reconciling experimental and theoretical vibrational spectra for this compound?

Methodological Answer:

  • DFT calculations : Compare B3LYP/6-31G(d) IR frequencies with experimental data. Discrepancies >10 cm⁻¹ often arise from solvent effects (e.g., DMSO vs. gas phase) or anharmonicity .
  • Band assignment : Use isotopic substitution (e.g., deuterated -OH) to isolate vibrational modes.

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